molecular formula C10H6F2N4O B1481452 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole CAS No. 2097963-56-7

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

Cat. No.: B1481452
CAS No.: 2097963-56-7
M. Wt: 236.18 g/mol
InChI Key: ZVYZCTVHNPQAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group and a difluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and 2-azidomethyl-oxazole as the primary starting materials.

  • Condensation Reaction: The difluorobenzaldehyde undergoes a condensation reaction with the oxazole derivative in the presence of a base, such as triethylamine, to form an intermediate.

  • Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the azidomethyl group to an amine.

  • Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are employed under mild conditions.

Major Products Formed:

  • Oxidation Products: Oxidation typically yields oxo derivatives of the compound.

  • Reduction Products: Reduction results in the formation of amine derivatives.

  • Substitution Products: Substitution reactions produce various substituted derivatives of the difluorophenyl group.

Scientific Research Applications

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in bioconjugation studies, allowing researchers to label and track biomolecules.

  • Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes, such as click chemistry applications.

Mechanism of Action

The mechanism by which 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other azidomethyl-containing oxazoles, difluorophenyl derivatives, and related heterocyclic compounds.

  • Uniqueness: The presence of both the azidomethyl and difluorophenyl groups in the same molecule provides unique chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

2-(azidomethyl)-5-(2,4-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYZCTVHNPQAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 2
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 3
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 4
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 5
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 6
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.